6-Aminopyridine-3-sulfonamide
Overview
Description
6-Aminopyridine-3-sulfonamide is a chemical compound with the empirical formula C5H7N3O2S and a molecular weight of 173.19 . It is a solid in its physical form .
Synthesis Analysis
Aminopyridines, including 6-Aminopyridine-3-sulfonamide, have been extensively studied due to their interesting biological activities . They exist in three isomeric forms: 2-aminopyridine, 3-aminopyridine, and 4-aminopyridine . The synthesis of aminopyridine derivatives has attracted many researchers .Molecular Structure Analysis
The molecular structure of 6-Aminopyridine-3-sulfonamide consists of a pyridine ring with an amino group at the 6th position and a sulfonamide group at the 3rd position .Physical And Chemical Properties Analysis
6-Aminopyridine-3-sulfonamide is a solid compound with a molecular weight of 173.19 . Its empirical formula is C5H7N3O2S .Scientific Research Applications
Synthesis and Complexation with Metal Ions
6-Aminopyridine-3-sulfonamide and similar sulfonylated compounds are significant in pharmaceuticals, especially as antibiotics. Research in this area includes the synthesis of these compounds and their complexation with metal ions like Nickel (II) and Iron (II). This complexation can potentially enhance the biological and catalytic potential of these compounds, making them more effective in pharmaceutical and chemical industries (Orie et al., 2021).
Development of Heterocyclic Compounds
The reactivity of aminopyridines, including 6-Aminopyridine-3-sulfonamide, with other chemicals leads to the formation of heterocyclic compounds. Such compounds are synthesized for potential applications in drug development and other chemical industries. The synthesis process often involves the formation of compounds like N-(Imidazo[1,2-a]pyridin-3-yl)sulfonamides, which have applications in pharmaceutical research (Rozentsveig et al., 2013).
Antibiotic Detoxification Research
In the study of detoxification mechanisms for carcinogenic arylamines, compounds like 6-Aminopyridine-3-sulfonamide play a crucial role. They are involved in the formation of adducts with other molecules, which could be significant in understanding the detoxification pathways of toxic compounds in organisms (Umemoto et al., 1988).
Agriculture: Synthesis of Herbicides
Aminopyridines, including 6-Aminopyridine-3-sulfonamide, are used in the synthesis of various agricultural chemicals such as herbicides. Their reactivity and ability to form stable compounds are crucial in developing effective herbicidal products (Shi Gui-zhe, 2015).
Drug Discovery: Sultams and Cyclic N-Sulfonyl Ketimines
In drug discovery, the synthesis of cyclic sulfonamides (sultams) is of particular interest. 6-Aminopyridine-3-sulfonamide derivatives are used in these syntheses, which can lead to new drugs with unique properties. Such compounds have been found to be effective in a variety of therapeutic areas (Zhong et al., 2019).
Biomedical Research: Antibodies for Sulfonamide Antibiotics
In biomedical research, antibodies against sulfonamide antibiotics are developed for sensitive detection methods like enzyme-linked immunosorbent assay (ELISA). These antibodies can detect a range of sulfonamide congeners, a crucial step in ensuring the safety and efficacy of these antibiotics (Adrián et al., 2009).
Molecular Structure and Hydrogen Bonding Studies
Research on the molecular structure and hydrogen bonding of sulfonamides, including 6-Aminopyridine-3-sulfonamide derivatives, provides insight into their chemical behavior. Such studies are vital in understanding how these compounds interact with other molecules, which is essential for drug design and development (Hulita et al., 2005).
Patent Review on Sulfonamide Inhibitors
Patent reviews on sulfonamide inhibitors, which include 6-Aminopyridine-3-sulfonamide derivatives, provide valuable information on the latest developments in this field. These reviews cover a range of applications, from antibacterial therapies to cancer treatments (Gulcin & Taslimi, 2018).
Polymorphism in Pharmaceutical Compounds
The study of polymorphism in pharmaceutical compounds, including 6-Aminopyridine-3-sulfonamide derivatives, is essential for understanding their physical properties and stability. This knowledge is crucial for the development of effective and stable pharmaceutical formulations (Bar & Bernstein, 1985).
Safety And Hazards
properties
IUPAC Name |
6-aminopyridine-3-sulfonamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7N3O2S/c6-5-2-1-4(3-8-5)11(7,9)10/h1-3H,(H2,6,8)(H2,7,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VXPQZDZQAWMEHT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC=C1S(=O)(=O)N)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7N3O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20332673 | |
Record name | 6-aminopyridine-3-sulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20332673 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
173.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-Aminopyridine-3-sulfonamide | |
CAS RN |
57187-73-2 | |
Record name | 6-aminopyridine-3-sulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20332673 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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